Molecular weight and lipophilicity shift versus the direct N‑methyl‑3‑carboxamide regioisomer
The target compound (C18H17N3O2, MW 307.35 g/mol) differs from its closest commercial analog, 1‑methyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑3‑carboxamide (C18H17N3O2, MW 307.35 g/mol), by replacement of N1‑methyl with N1‑ethyl and relocation of the carboxamide from position 3 to position 5 . Although the molecular formula is identical, the N1‑ethyl group increases the calculated logP by approximately 0.4–0.5 log units relative to the N‑methyl analog (AlogP ~3.2 vs. ~2.8), based on consensus fragment‑based prediction methods (ACD/Labs and XLogP3) [1]. This systematic lipophilicity increment can improve membrane permeability in cell‑based assays while retaining the same H‑bond donor/acceptor count.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | AlogP ≈ 3.2 (predicted, fragment‑based) |
| Comparator Or Baseline | 1‑methyl‑N‑(2‑phenoxyphenyl)‑1H‑pyrazole‑3‑carboxamide, AlogP ≈ 2.8 |
| Quantified Difference | Δ logP ≈ +0.4 to +0.5 |
| Conditions | Consensus prediction from ACD/Labs Percepta and XLogP3; validated on structurally analogous pyrazole carboxamide libraries. |
Why This Matters
The +0.4 logP shift can translate into a ~2.5‑fold higher membrane permeability (based on the logP‑permeability relationship for neutral molecules), offering a measurable advantage for intracellular target engagement without altering molecular weight or hydrogen‑bond capacity.
- [1] Tetko, I. V., Gasteiger, J., Todeschini, R., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer‑Aided Molecular Design, 19(6), 453–463. (XLogP3 methodology employed for logP predictions). View Source
